molecular formula C16H15Cl2N3O B2807034 (5Z)-3-(2,4-dichlorophenyl)-N-methoxy-7-methyl-5,6,7,8-tetrahydrocinnolin-5-imine CAS No. 1024766-90-2

(5Z)-3-(2,4-dichlorophenyl)-N-methoxy-7-methyl-5,6,7,8-tetrahydrocinnolin-5-imine

Cat. No. B2807034
CAS RN: 1024766-90-2
M. Wt: 336.22
InChI Key: IDIHQEKFIQIKTB-PGMHBOJBSA-N
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Description

(5Z)-3-(2,4-dichlorophenyl)-N-methoxy-7-methyl-5,6,7,8-tetrahydrocinnolin-5-imine is a useful research compound. Its molecular formula is C16H15Cl2N3O and its molecular weight is 336.22. The purity is usually 95%.
BenchChem offers high-quality (5Z)-3-(2,4-dichlorophenyl)-N-methoxy-7-methyl-5,6,7,8-tetrahydrocinnolin-5-imine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (5Z)-3-(2,4-dichlorophenyl)-N-methoxy-7-methyl-5,6,7,8-tetrahydrocinnolin-5-imine including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

1. Anticancer Activity

The compound 5-chloro-3-(2,4-dichlorophenyl)-N-(3-methoxyphenyl)-2-methyl-6-phenylpyrazolo[1,5-a]pyrimidin-7-amine, which shares structural similarities with the requested compound, has been studied for its moderate anticancer activity. Its structure was confirmed by various analytical methods, including X-ray diffraction (Lu Jiu-fu et al., 2015).

2. Chemical Synthesis

Research has been conducted on the synthesis of related compounds, like N-[4-(3,4-Dichlorophenyl)-3,4-dihydro-1(2H)-naphthalenylidene]methanamine. This compound is an intermediate in the synthesis of Zoloft, sertraline hydrochloride, and an efficient synthesis method has been developed (Geraldine Patricia Taber et al., 2004).

3. Structural and Spectroscopic Characterization

A study on the iminic derivative 4-(2,4-dichlorobenzylideneamino)-5-methyl-2H-1,2,4-triazole-3-thione was performed, focusing on its reaction with AgNO3 and PPh3. The resulting silver(I) complex was characterized by various spectroscopic methods and X-ray diffraction studies (Bahareh Shirinkam et al., 2014).

4. Metal-Based Chemotherapy

Compounds similar to the requested molecule have been synthesized and characterized for their potential use in metal-based chemotherapy against tropical diseases. These include copper and gold complexes with CTZ and KTZ, showing promising activity against Trypanosoma cruzi (M. Navarro et al., 2000).

5. Pharmaceutical Applications

Research on related compounds like 5-amino-1, 3, 4-thiadiazole-2-thiol imines revealed significant antidepressant activity. Two derivatives in particular showed promising results comparable to the standard imipramine, after passing neurotoxicity tests (Mohammad Yusuf et al., 2008).

6. Corrosion Inhibition

Pyranopyrazole derivatives, structurally related to the compound , have been investigated for their use as inhibitors for mild steel corrosion in HCl solution. This study included gravimetric, electrochemical, and DFT studies, highlighting the importance of chemical structure in corrosion inhibition (M. Yadav et al., 2016).

7. Catalytic Reactions

Research on the use of imines in catalytic asymmetric reactions has been conducted. For example, a study explored the synthesis of either anti- or syn-α-hydroxy-β-amino ketones using a dinuclear zinc catalyst with imines (B. Trost et al., 2006).

8. Optical Sensing and Detection

Compounds like 5-methoxy isatin-appended rhodamine dye were synthesized for selective detection of Al3+ ions. These chemosensors utilize a fluorescence turn-on response via a chelation-enhanced fluorescence (CHEF) process (Anamika Dhara et al., 2014).

9. Computational Chemistry Studies

Shedding light on the synthesis, crystal structure, characterization, and computational study of optoelectronic properties and bioactivity of imine derivatives has been a focus of recent research. These studies combine experimental and computational techniques to explore the molecular structure and potential bioactivity of synthesized compounds (Muhammad Ashfaq et al., 2022).

properties

IUPAC Name

(Z)-3-(2,4-dichlorophenyl)-N-methoxy-7-methyl-7,8-dihydro-6H-cinnolin-5-imine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15Cl2N3O/c1-9-5-14-12(16(6-9)21-22-2)8-15(20-19-14)11-4-3-10(17)7-13(11)18/h3-4,7-9H,5-6H2,1-2H3/b21-16-
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IDIHQEKFIQIKTB-PGMHBOJBSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC2=NN=C(C=C2C(=NOC)C1)C3=C(C=C(C=C3)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1CC2=NN=C(C=C2/C(=N\OC)/C1)C3=C(C=C(C=C3)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15Cl2N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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